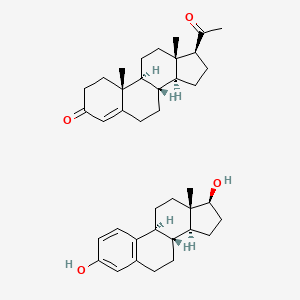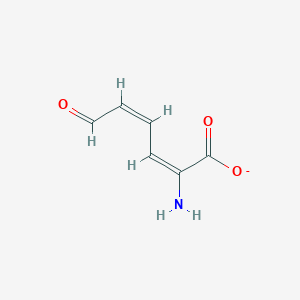
2-Aminomuconate 6-semialdehyde(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminomuconate 6-semialdehyde(1-) is conjugate base of 2-aminomuconic 6-semialdehyde arsing from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic 6-semialdehyde.
Wissenschaftliche Forschungsanwendungen
Biodegradation of Nitrobenzene
2-Aminomuconate 6-semialdehyde plays a crucial role in the biodegradation of nitrobenzene, a process observed in Pseudomonas pseudoalcaligenes JS45. This bacterium utilizes nitrobenzene as its sole source of nitrogen, carbon, and energy. The degradation involves converting nitrobenzene to 2-aminophenol, which undergoes meta-ring cleavage to form 2-aminomuconate 6-semialdehyde. This compound is then oxidized to 2-aminomuconate, which is further degraded to 4-oxalocrotonic acid, releasing ammonia as a nitrogen source for the organism's growth (He, Spain, 1997).
Enzyme Characterization and Pathway Analysis
The enzyme 2-aminomuconic semialdehyde dehydrogenase, responsible for oxidizing 2-aminomuconate 6-semialdehyde to 2-aminomuconate, has been characterized in detail. This enzyme, identified in Pseudomonas pseudoalcaligenes JS45, displays specific catalytic activities and binding affinities, which are essential for the biodegradation process. The molecular mass, optimal pH, and enzyme kinetics have been studied, providing insights into its structural and functional properties (He, Davis, Spain, 1998).
Structural Insights and Functional Requirements
Recent studies have focused on the structural basis of the catalytic activity of 2-aminomuconate 6-semialdehyde dehydrogenase (AmnC), revealing its homotetrameric quaternary assembly. This structure is directly involved in its enzymatic activity, and mutations in this structure can significantly affect its function. These findings underscore the importance of its tetrameric assembly for efficient enzymatic activity, particularly in oxidizing the unstable metabolic intermediate 2-aminomuconate 6-semialdehyde to 2-aminomuconate (Shi et al., 2021).
Role in Tryptophan Catabolism
2-Aminomuconate 6-semialdehyde also plays a significant role in tryptophan catabolism. A novel tryptophan catabolic pathway has been identified in Burkholderia cepacia J2315, where tryptophan is converted to 2-amino-3-carboxymuconate semialdehyde and then enzymatically degraded to pyruvate and acetate via intermediates like 2-aminomuconate and 4-oxalocrotonate. This pathway provides a different perspective on the metabolic processing of tryptophan, differing from mammalian pathways (Colabroy, Begley, 2005).
Eigenschaften
Molekularformel |
C6H6NO3- |
|---|---|
Molekulargewicht |
140.12 g/mol |
IUPAC-Name |
(2E,4Z)-2-amino-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/p-1/b2-1-,5-3+ |
InChI-Schlüssel |
QCGTZPZKJPTAEP-REDYYMJGSA-M |
Isomerische SMILES |
C(=C\C=O)\C=C(/C(=O)[O-])\N |
SMILES |
C(=CC=O)C=C(C(=O)[O-])N |
Kanonische SMILES |
C(=CC=O)C=C(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[beta-Mercapto-beta,beta-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin](/img/structure/B1243003.png)

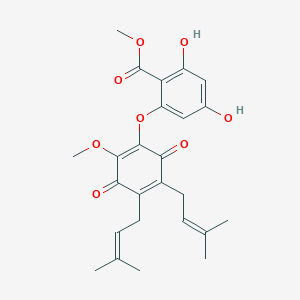

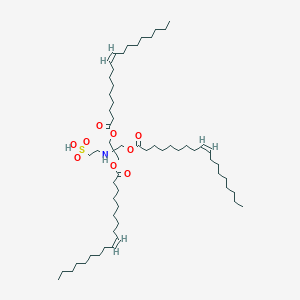
![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)

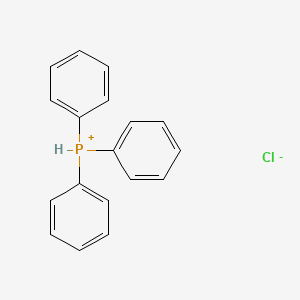
![2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)
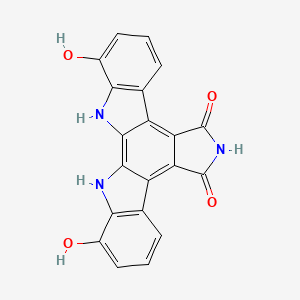
![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)
![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)
